N-(2-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-2-pyrazinecarboxamide
Description
N-(2-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-2-pyrazinecarboxamide is a complex organic compound that features a pyrazinecarboxamide core linked to an indole moiety via an ethylamino bridge
Properties
Molecular Formula |
C17H16FN5O2 |
|---|---|
Molecular Weight |
341.34 g/mol |
IUPAC Name |
N-[2-[2-(5-fluoro-1H-indol-3-yl)ethylamino]-2-oxoethyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C17H16FN5O2/c18-12-1-2-14-13(7-12)11(8-22-14)3-4-21-16(24)10-23-17(25)15-9-19-5-6-20-15/h1-2,5-9,22H,3-4,10H2,(H,21,24)(H,23,25) |
InChI Key |
ACINUQFJVCMFMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)CCNC(=O)CNC(=O)C3=NC=CN=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-2-pyrazinecarboxamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Formation of the Ethylamino Bridge: The ethylamino bridge can be formed by reacting the indole derivative with ethylenediamine under controlled conditions.
Coupling with Pyrazinecarboxamide: The final step involves coupling the ethylamino-indole derivative with pyrazinecarboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Substitution: The fluorine atom on the indole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
N-(2-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-2-pyrazinecarboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Chemical Biology: It serves as a probe to study biological pathways involving indole derivatives.
Mechanism of Action
The mechanism of action of N-(2-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-2-pyrazinecarboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The indole moiety is known to interact with various biological targets, while the pyrazinecarboxamide core can enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-Indol-3-yl)ethyl)-2-(4-isobutylphenyl)propanamide
- 2-Fluoro-N-(2-(5-hydroxy-1H-indol-3-yl)ethyl)nicotinamide
Uniqueness
N-(2-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-2-pyrazinecarboxamide is unique due to the presence of both a fluorinated indole moiety and a pyrazinecarboxamide core. This combination provides distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Biological Activity
N-(2-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-2-pyrazinecarboxamide is a compound of interest due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. The compound's structure incorporates an indole moiety, which is known for its diverse biological properties, including anti-cancer and anti-inflammatory effects.
Chemical Structure
The chemical structure can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly as a potential inhibitor of monoamine oxidase B (MAO-B). MAO-B is an important enzyme involved in the metabolism of neurotransmitters, and its inhibition is relevant in the treatment of neurodegenerative diseases such as Parkinson's disease.
Inhibition of Monoamine Oxidase B
A study highlighted the compound's ability to selectively inhibit MAO-B. The structure-activity relationship (SAR) analysis demonstrated that modifications to the indole and pyrazine components can enhance inhibitory potency. The IC50 values for related compounds indicate that small changes in structure can lead to substantial differences in biological activity.
| Compound | IC50 (nM) | Selectivity |
|---|---|---|
| N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide | 250 | High |
| This compound | TBD | TBD |
The mechanism by which this compound inhibits MAO-B involves binding to the active site of the enzyme, preventing the breakdown of monoamines. This leads to increased levels of neurotransmitters such as dopamine, which can be beneficial in treating conditions characterized by low dopamine levels.
Case Studies
Several case studies have explored the therapeutic potential of indole-based compounds similar to this compound. For instance:
- Neuroprotective Effects : In vitro studies demonstrated that compounds with similar structures can protect neuronal cells from oxidative stress, suggesting a potential role in neuroprotection.
- Antidepressant Activity : Experimental models indicated that MAO-B inhibitors can exhibit antidepressant-like effects, further supporting the relevance of this compound in mood disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
